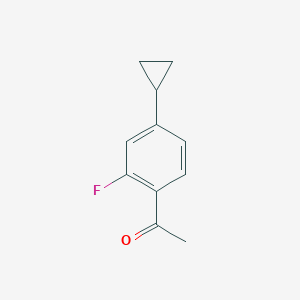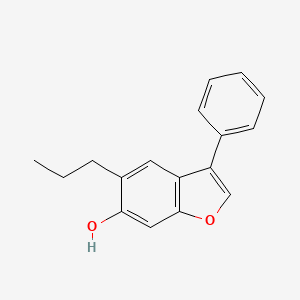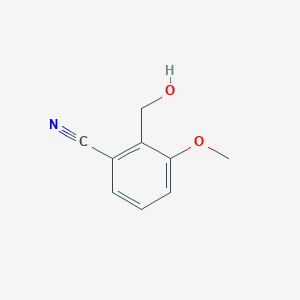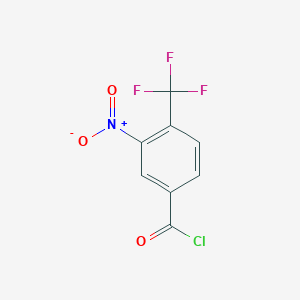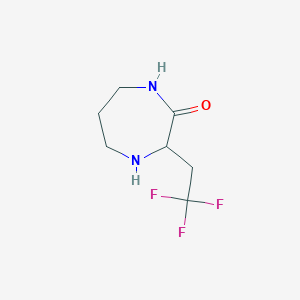![molecular formula C12H11NO3 B11721958 3,4-Dihydro-2H-spiro[naphthalene-1,4'-oxazolidine]-2',5'-dione CAS No. 30265-12-4](/img/structure/B11721958.png)
3,4-Dihydro-2H-spiro[naphthalene-1,4'-oxazolidine]-2',5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione is a chemical compound characterized by its unique spiro structure, which includes a naphthalene ring fused to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione typically involves the reaction of naphthalene derivatives with oxazolidine precursors under specific conditions. One common method involves the cyclization of naphthalene-1,4-dione with an appropriate oxazolidine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds .
Scientific Research Applications
3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In terms of its anticancer properties, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3’-Imino-3,4-dihydro-2H-spiro[naphthalene-1,2’-[1,4]oxazolidine]-5’-one
- 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine]
Uniqueness
3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel materials and bioactive molecules .
Properties
CAS No. |
30265-12-4 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
spiro[1,3-oxazolidine-4,4'-2,3-dihydro-1H-naphthalene]-2,5-dione |
InChI |
InChI=1S/C12H11NO3/c14-10-12(13-11(15)16-10)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H,13,15) |
InChI Key |
YGVGKRQWORJXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)C(=O)OC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


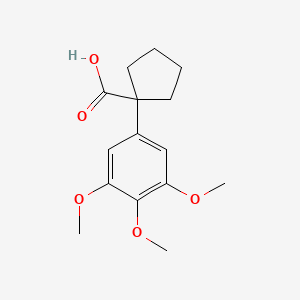
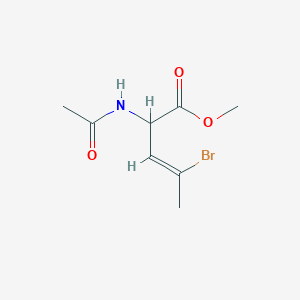

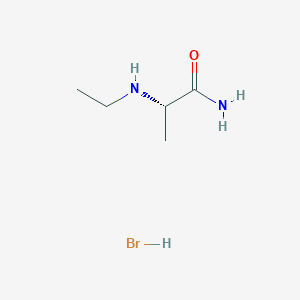
![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11721897.png)
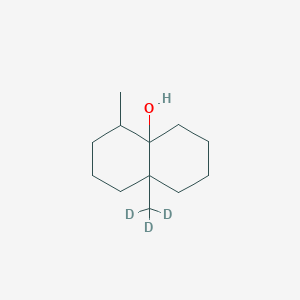
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide](/img/structure/B11721907.png)
